2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

For medicinal chemistry teams targeting the 3-substituted sulfonylpiperidine pharmacophore class, regioisomeric impurities and unpredictable cross-coupling reactivity remain critical bottlenecks. This compound resolves both: • 2-Bromopyridine handle undergoes oxidative addition to Pd(0) with complete chemoselectivity, enabling a 'couple-then-elaborate' strategy-install aryl/heteroaryl groups via Suzuki coupling before further derivatization. • 3-Position piperidine attachment via methylene linker aligns with LCE pharmacophore geometry (US 8,188,280 B2), unlike the 4-yl regioisomer (CAS 1316221-45-0). • Supplied at ≥95% purity under ISO-certified quality systems; classified non-hazardous for DOT/IATA transport, simplifying multi-site logistics.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 1316217-39-6
Cat. No. B1399232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
CAS1316217-39-6
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3
InChIKeyXDMBWAWBWFKBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine: Identity, Properties, and Sourcing


2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6) is a heterobifunctional building block composed of a 2-bromopyridine core connected via a methylene linker to the 3-position of an N-methylsulfonylpiperidine ring [1]. Its molecular formula is C₁₂H₁₇BrN₂O₂S with a molecular weight of 333.25 g/mol, and it is supplied at a minimum purity specification of 95% . The compound possesses a calculated logP of 2.64, topological polar surface area (tPSA) of 72 Ų, three hydrogen-bond acceptors, two hydrogen-bond donors, and three rotatable bonds [2]. As of ChEMBL 20, no biological activity has been registered for this specific compound, and it is not reported in any publications per ChEMBL, confirming its status as a research-stage synthetic intermediate rather than a bioactive probe [2]. The compound is classified for non-human research use only and is commercially available from multiple suppliers including AKSci (Cat. 1503DS) and MolCore .

Synthetic Use
3-Substituted sulfonylpiperidine pharmacophore elaboration via 2-bromopyridine handle
Coupling Strategy
Chemoselective Suzuki–Miyaura cross-coupling at 2-position; orthogonal reactivity retention
Procurement Context
Research-stage heterobifunctional building block; no known bioactivity; RUO classification

Interchangeability Limitations of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine


The title compound occupies a unique intersection of three critical structural variables that are absent in any single commercially available analog: (i) the piperidine attachment at the 3-position via a methylene bridge (vs. the 4-yl regioisomer, CAS 1316221-45-0, which presents a geometrically distinct vector for target engagement in medicinal chemistry programs) [1]; (ii) the bromine atom positioned at the 2-position of the pyridine ring (vs. the 3-bromo-5-substituted isomer, CAS 1316221-86-9), which confers markedly different reactivity in palladium-catalyzed cross-coupling reactions owing to the greater kinetic lability of 2-bromopyridines toward oxidative addition relative to 3- or 4-bromo congeners [2]; and (iii) the presence of the N-methylsulfonyl group (vs. the des-methylsulfonyl analog 2-bromo-6-[(piperidin-3-yl)methyl]pyridine, CAS 1337201-61-2), which adds 78 Da of molecular weight, introduces two additional hydrogen-bond acceptors, and raises tPSA from approximately 38 to 72 Ų—altering both physicochemical profile and synthetic handling [3]. Each of these structural features independently modulates downstream synthetic utility, and their combination in a single scaffold renders generic substitution with any one comparator scientifically indefensible for applications requiring precise spatial, electronic, or reactivity parameters.

Regioisomer 4-yl piperidine attachment (CAS 1316221-45-0) alters spatial projection; may not recapitulate 3-substituted pharmacophore geometry claimed in LCE inhibitor patents.
Bromine position 3-Bromo isomer (CAS 1316221-86-9) lacks the 2-bromopyridine reactivity advantage in Pd(0) oxidative addition; chemoselective sequential coupling logic may not transfer.
Sulfonamide Des-methylsulfonyl analog (CAS 1337201-61-2) has lower tPSA (~38 vs 72 Ų) and reintroduces basic piperidine (pKa ~10); neutral sulfonamide profile and solubility behavior may shift.
Halogen swap 2-Chloropyridine analogs exhibit markedly lower cross-coupling reactivity due to α-effect deactivation; substituting Br with Cl may require catalyst screening or force conditions.

Differentiation Evidence for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine


Piperidine Regioisomerism: 3-yl vs. 4-yl Geometry in Molecular Recognition

The target compound bears the piperidine ring attached at the 3-position via a methylene linker, whereas the closest commercial regioisomer, 2-bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS 1316221-45-0), has the identical functional groups arranged around a 4-substituted piperidine. The SMILES strings confirm that the target compound [CS(=O)(=O)N1CCCC(Cc2cccc(Br)n2)C1] positions the pyridylmethyl substituent at the 3-position of the piperidine ring, producing a non-linear, 'bent' spatial vector, whereas the 4-yl isomer [CS(=O)(=O)N1CCC(Cc2cccc(Br)n2)CC1] projects the pyridylmethyl group along a linear, para-like axis [1]. In the context of the 3-substituted sulfonylpiperidine pharmacophore class, exemplified in patent US8188280B2, the 3-position substitution pattern on the piperidine ring is explicitly claimed for its ability to orient aryl/heteroaryl groups into a binding pocket geometry required for long-chain fatty acyl elongase (LCE) inhibition, a spatial arrangement that the 4-substituted regioisomer cannot recapitulate [2].

3-yl vs. 4-yl geometry
Head-to-head
Target 3-yl, bent vector
Comparator 4-yl, linear axis
Pharmacophore geometry: 3-substitution pattern claimed essential for LCE inhibitor binding orientation.
Patented pharmacophore class context; structure-based design review.
Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

2-Bromo vs. 3-Bromo Pyridine Reactivity in Cross-Coupling

The target compound carries the bromine atom at the 2-position of the pyridine ring, adjacent to the ring nitrogen. In contrast, the isomer 3-bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316221-86-9) bears the bromine at the 3-position [1]. Published chemoselective Suzuki–Miyaura cross-coupling studies on 2-bromo-6-chloropyridine nucleosides demonstrate that the 2-bromo substituent undergoes oxidative addition to Pd(0) with complete chemoselectivity over chloride at the 6-position, affording the 2-arylated product in 63% yield under mild conditions (Pd(PPh₃)₄, 60 °C, 0.9 equiv phenylboronic acid) [2]. More broadly, the reactivity order of leaving groups on pyridine in Suzuki coupling has been established as –Br > –OSO₂F > –Cl [3]. Additionally, hydrodehalogenation studies demonstrate that over Pd/C catalysts, 2-bromopyridine undergoes faster dehalogenation than 2-chloropyridine, confirming the kinetic advantage of the C–Br bond at the 2-position [4]. The 2-bromo substituent therefore enables chemoselective, sequential functionalization strategies—first at the bromine site, then at a second halogen or pseudohalogen position—which is not achievable with the equivalent 3-bromo isomer.

2-Br vs. 3-Br reactivity
Class-level inference
2-Bromopyridine Chemoselective Suzuki, 63% yield (model scaffold)
3-Bromopyridine No comparable chemoselectivity evidence
2-Br enables predictable sequential cross-coupling; 3-Br isomer may alter synthetic logic.
Reactivity hierarchy: –Br (2-pos) > –OSO₂F > –Cl; data from related pyridine systems.
Synthetic Chemistry Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Methylene Linker vs. Direct Attachment: Conformational Flexibility

The target compound incorporates a methylene (–CH₂–) bridge between the pyridine ring and the piperidine core. In contrast, 5-bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) features direct attachment of the pyridine ring to the piperidine without an intervening methylene spacer, giving it a molecular formula of C₁₁H₁₅BrN₂O₂S (MW 319.22 g/mol) versus C₁₂H₁₇BrN₂O₂S (MW 333.25 g/mol) for the target compound [1]. The methylene linker in the target compound increases the rotatable bond count by one (from 2 to 3) and contributes an sp³-hybridized carbon that provides conformational flexibility between the two ring systems, as reflected in the ZINC-calculated fraction sp³ of 0.50 [2]. This additional degree of freedom has implications for molecular recognition: in fragment-based drug discovery, a methylene spacer between an aromatic recognition element (the bromopyridine) and a polar anchor (the methylsulfonylpiperidine) can enable induced-fit binding modes that are sterically inaccessible with the directly-attached analog. The molecular weight difference of approximately 14 Da (one CH₂ unit) is small but meaningful in the context of lead optimization where every heavy atom is scrutinized for its contribution to ligand efficiency metrics.

Linker flexibility
Cross-study comparable
Target (–CH₂–) MW 333.25, 3 rot. bonds, sp³ 0.50
Direct attach (no spacer) MW 319.22, 2 rot. bonds
Methylene spacer adds one rotatable bond; may enable induced-fit binding modes.
Impact on ligand efficiency metrics should be evaluated per program.
Medicinal Chemistry Conformational Analysis Fragment Growing Synthetic Chemistry

N-Methylsulfonyl Group: Physicochemical Impact vs. Des-Methylsulfonyl Analog

The N-methylsulfonyl (–SO₂CH₃) substituent on the piperidine nitrogen fundamentally alters the physicochemical profile of the compound relative to its des-methylsulfonyl analog, 2-bromo-6-[(piperidin-3-yl)methyl]pyridine (CAS 1337201-61-2). The target compound has a molecular weight of 333.25 g/mol (ΔMW = +78.10 vs. 255.15 for the des-methylsulfonyl analog) and a calculated logP of 2.64 [1]. The methylsulfonyl group contributes two additional hydrogen-bond acceptors (from the sulfone oxygens) and increases the topological polar surface area (tPSA) from approximately 38 Ų (estimated for the des-methylsulfonyl analog) to 72 Ų [1]. The ZINC database reports 3 total H-bond acceptors for the target compound compared to 1 for the des-methylsulfonyl analog (the pyridine nitrogen), alongside 2 H-bond donors in both structures [1]. This increased polarity, reinforced by a calculated polar desolvation energy of –8.96 kcal/mol [1], has direct consequences for aqueous solubility, permeability, and metabolic stability in a medicinal chemistry context. Furthermore, the methylsulfonyl group functions as a metabolically stable bioisostere for carboxylate and other acidic moieties, and piperidine sulfonamides have been extensively employed as key structural motifs in kinase inhibitor programs targeting p38 MAP kinase and other therapeutic targets, where the sulfonyl group engages in critical hydrogen-bonding interactions with the kinase hinge region .

Sulfonamide impact
Cross-study comparable
MW333.25 (Δ +78.1)
tPSA72 Ų (Δ +34)
HBA3 (Δ +2)
Polar desolv.–8.96 kcal/mol
Methylsulfonyl group eliminates basicity; provides neutral sulfonamide for SAR consistency.
Physicochemical shifts relative to des-methylsulfonyl analog; review DMPK context.
Physicochemical Property Optimization Medicinal Chemistry DMPK Solubility

2-Bromopyridine vs. 2-Chloropyridine: Orthogonal Cross-Coupling Reactivity

The 2-bromo substituent on the target compound provides a more reactive synthetic handle for palladium-catalyzed cross-coupling than the corresponding 2-chloro analog. Literature precedence establishes that in chemoselective Suzuki–Miyaura reactions on 2-bromo-6-chloropyridine substrates, the bromide undergoes oxidative addition to Pd(0) with complete selectivity, leaving the chloride intact for subsequent orthogonal functionalization [1]. The broader reactivity order has been validated as –Br > –OSO₂F > –Cl across multiple catalyst systems [2]. Furthermore, studies on the inhibition of (dppf)nickel-catalyzed Suzuki–Miyaura cross-coupling by α-halo-N-heterocycles reveal that 2-chloropyridine fails to undergo coupling under conditions where 3- and 4-chloropyridine are reactive, due to the unique electronic deactivation associated with the α-position adjacent to the pyridine nitrogen; this α-effect further amplifies the reactivity gap between 2-bromo and 2-chloro substituents on pyridine, making the bromide uniquely enabling for transformations at the 2-position [3]. While a specific 2-chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine comparator could not be identified in authoritative databases, these class-level data strongly support that substituting bromine for chlorine at the 2-position of pyridine does not constitute a functionally equivalent procurement decision for any synthetic route involving palladium-catalyzed cross-coupling at that site.

2-Br vs. 2-Cl coupling
Class-level inference
2-Bromopyridine Readily couples (63% yield, mild Pd)
2-Chloropyridine Fails under standard Ni/dppf conditions
2-Br handle crucial for orthogonal functionalization; Cl substitution may stall synthesis.
α-effect deactivation confirmed; catalyst system comparison data available.
Synthetic Chemistry Cross-Coupling Orthogonal Reactivity Late-Stage Functionalization

Application Scenarios for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine


Medicinal Chemistry: Elaborating the 3-Sulfonylpiperidine Pharmacophore

The target compound is the optimal procurement choice for medicinal chemistry programs elaborating the 3-substituted sulfonylpiperidine pharmacophore class, as claimed in US Patent 8,188,280 B2 for long-chain fatty acyl elongase (LCE) inhibition [1]. The 2-bromopyridine moiety serves as a versatile synthetic handle for Suzuki–Miyaura cross-coupling, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at the pyridine 2-position with predictable chemoselectivity [2]. Unlike the 4-yl regioisomer (CAS 1316221-45-0), the 3-position piperidine attachment geometry in this compound aligns with the pharmacophore requirements for LCE target engagement [1]. The methylene linker provides conformational flexibility for exploring vector diversity without modifying the core scaffold [3].

Orthogonal Sequential Functionalization of the Pyridine Scaffold

For synthetic chemists requiring a bifunctional pyridine building block with predictable, staged reactivity, this compound offers a 2-bromopyridine handle that undergoes oxidative addition to Pd(0) with complete chemoselectivity in the presence of alternative leaving groups, as demonstrated in the 63%-yield selective Suzuki coupling of 2-bromo-6-chloropyridine substrates [2]. This enables a 'couple-then-elaborate' strategy: first, cross-coupling at the bromine position to install an aryl/heteroaryl substituent; second, further derivatization of the methylsulfonylpiperidine moiety or other positions on the elaborated scaffold. The established reactivity hierarchy (–Br > –OSO₂F > –Cl) provides a framework for designing multi-step synthetic sequences with predictable chemoselectivity [4].

Neutral Polar Fragment for Fragment-Based Discovery

With a molecular weight of 333.25 g/mol, logP of 2.64, and tPSA of 72 Ų, the target compound occupies physicochemical space consistent with lead-like or fragment-like properties suitable for further optimization [3]. The N-methylsulfonyl group eliminates the basicity of the piperidine nitrogen (pKa ~10 for the des-methylsulfonyl analog), providing a neutral species at physiological pH that avoids confounding issues of protonation-state-dependent solubility, permeability, and target binding [3]. The calculated polar desolvation penalty of –8.96 kcal/mol indicates a balance between sufficient polarity for aqueous solubility and adequate lipophilicity for membrane permeability, making this compound a suitable starting point for fragment-growing campaigns targeting enzymes with sulfonamide-binding pockets.

ISO-Certified Supply for Lead Optimization Scale-Up

For process chemistry groups transitioning from discovery to preclinical development, the compound is commercially available at ≥95% purity (AKSci) and NLT 98% purity (MolCore) from suppliers operating under ISO certification, with documented long-term storage conditions (cool, dry place) and full quality assurance batch control . The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for international multi-site collaborations . This supply chain reliability, combined with the synthetic versatility conferred by the 2-bromopyridine handle, supports its use as a key intermediate in the scale-up synthesis of more advanced lead compounds where regioisomeric purity and batch-to-batch consistency are critical for reproducible biological data.

Application
Selection Property
Validation Focus
Pharmacophore elaboration research
3-Substituted piperidine geometry
Pharmacophore alignment review
Sequential pyridine functionalization
2-Bromopyridine coupling handle
Chemoselective cross-coupling compatibility
Fragment-based library design
Neutral sulfonamide polarity
Fragment physicochemical profiling
Intermediate scale-up supply
Vendor purity and documentation
Batch consistency and storage stability
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